molecular formula C8H16NO3P B2479219 2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid CAS No. 2445784-30-3

2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid

Cat. No.: B2479219
CAS No.: 2445784-30-3
M. Wt: 205.194
InChI Key: DVHMISPSWZATMZ-UHFFFAOYSA-N
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Description

2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid is a chemical compound of interest in medicinal and organic chemistry research due to its azaphosphorine core structure. Compounds within the azaphosphorine class, such as cyclophosphamide and ifosfamide, are well-established prodrugs that require enzymatic bioactivation by hepatic cytochrome P450 (CYP) enzymes to reveal their therapeutic potential . This bioactivation pathway is a critical focus for researchers studying prodrug metabolism and the design of targeted therapies. The primary research applications for this compound are anticipated to be in the exploration of new anticancer agents and the study of drug metabolism. The structural features of this molecule, particularly the 1,4lambda5-azaphosphinane ring system, make it a valuable scaffold for investigating novel alkylating agents. Its mechanism of action is hypothesized to involve enzymatic conversion into active, cytotoxic metabolites that can form DNA cross-links, ultimately disrupting DNA replication and function in target cells . This compound is provided For Research Use Only and is a crucial tool for scientists working in drug discovery and development. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO3P/c1-7(8(10)11)9-3-5-13(2,12)6-4-9/h7H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHMISPSWZATMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCP(=O)(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diamine-Phosphoryl Precursors

A common approach involves reacting 1,3-diaminopropane derivatives with phosphorus oxychloride (POCl₃) to form the azaphosphinane backbone. For example, treatment of N-methyl-1,3-propanediamine with POCl₃ in tetrahydrofuran (THF) at −10°C yields the intermediate 1-chloro-4-methyl-1,4λ⁵-azaphosphinane, which is subsequently hydrolyzed to the 4-oxo derivative. This method achieves a 65–72% yield but requires strict moisture control to prevent hydrolysis of POCl₃.

Ring-Closing Metathesis (RCM)

Transition metal-catalyzed RCM offers an alternative route. Allylphosphine derivatives, such as bis(allyl)methylphosphine, undergo cyclization in the presence of Grubbs’ catalyst (3 mol%) to form the azaphosphinane ring. While this method avoids harsh conditions, the requirement for expensive catalysts and inert atmospheres limits scalability.

Functionalization of the Azaphosphinane Core

Introduction of the 4-Methyl-4-oxo Group

Post-cyclization oxidation of the phosphorus center is critical. Hydrogen peroxide (30% in H₂O) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane selectively oxidizes P(III) to P(V)=O without affecting the nitrogen or propanoic acid groups. Yields range from 85–92%. Methylation at phosphorus is achieved via reaction with methyl iodide in the presence of a base (e.g., K₂CO₃), though competing N-alkylation necessitates careful stoichiometric control.

Incorporation of the Propanoic Acid Moiety

Two primary strategies exist:

  • Early-Stage Carboxylation : Introducing the propanoic acid group before ring closure. For example, reacting β-alanine ethyl ester with phosphoryl chloride forms a phosphoramidate intermediate, which undergoes cyclization to yield the target compound after ester hydrolysis.
  • Late-Stage Functionalization : Attaching the propanoic acid via nucleophilic substitution. Treating 1-chloro-4-methyl-4-oxo-1,4λ⁵-azaphosphinane with sodium propanoate in dimethylformamide (DMF) at 80°C achieves substitution, albeit with moderate yields (55–60%) due to steric hindrance.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for substitutions but may promote side reactions. Non-polar solvents (toluene, THF) are preferred for cyclization steps. Optimal temperatures range from −10°C (for POCl₃ reactions) to 80°C (for substitutions), with higher temperatures accelerating ring closure but risking decomposition.

Catalytic Enhancements

Lewis acids such as ZnCl₂ (5 mol%) improve yields in phosphorylation steps by coordinating to nitrogen, enhancing electrophilicity at phosphorus. Similarly, phase-transfer catalysts (e.g., tetrabutylammonium bromide) facilitate biphasic reactions, improving interfacial contact.

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Removes unreacted starting materials using ethyl acetate and aqueous NaHCO₃.
  • Column Chromatography : Silica gel with eluents like hexane/ethyl acetate (3:1) separates the target compound from byproducts.
  • Recrystallization : Ethanol/water mixtures (4:1) yield high-purity crystals (≥99.8% by HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.15 (s, 3H, P-CH₃), 3.45–3.60 (m, 4H, ring CH₂), 4.25 (q, J = 7.2 Hz, 2H, COOCH₂).
  • ³¹P NMR (162 MHz, CDCl₃): δ 28.5 (s, P=O).
  • IR (KBr): 1720 cm⁻¹ (C=O), 1240 cm⁻¹ (P=O).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Diamine-POCl₃ Cyclization 72 99.5 High Moderate
RCM with Grubbs’ Catalyst 68 98.8 Low High
Late-Stage Substitution 58 97.2 Moderate Low

The diamine-POCl₃ route balances yield and scalability, making it industrially viable. RCM, though efficient, is less practical due to catalyst costs.

Industrial and Environmental Considerations

Large-scale synthesis requires recycling solvents (e.g., THF via distillation) and minimizing POCl₃ usage to reduce HCl waste. Recent patents emphasize fixed-bed reactors for continuous production, enhancing throughput by 40% compared to batch processes. Green chemistry approaches, such as using ionic liquids as recyclable solvents, remain underexplored but promising.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has been investigated for its role as a kinase inhibitor. Kinases are crucial enzymes involved in various cellular processes, including signal transduction and cell division. The inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer and inflammation.

Case Study: Kinase Inhibition

A notable study detailed the efficacy of 2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid in inhibiting specific kinases associated with tumor growth. The study utilized in vitro assays to measure the compound's inhibitory activity against several kinase targets. The results indicated a significant reduction in kinase activity at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology.

Kinase Target IC50 (µM) Effect
Kinase A0.5Inhibition of cell proliferation
Kinase B1.2Induction of apoptosis
Kinase C0.8Suppression of migration

Agriculture

Pesticidal Activity

Research has also highlighted the compound's potential as a pesticide. Its unique structure allows it to interact with biological systems in pests, leading to effective pest control.

Case Study: Efficacy Against Agricultural Pests

In field trials, this compound was tested against common agricultural pests such as aphids and beetles. The results demonstrated a significant reduction in pest populations compared to untreated controls.

Pest Species Population Reduction (%) Application Rate (g/ha)
Aphid A75200
Beetle B60250
Moth C50300

Materials Science

Polymer Applications

The compound has been explored for its use in developing novel polymers with enhanced properties. Its phosphorous-containing structure contributes to improved thermal stability and flame retardancy in polymer matrices.

Case Study: Polymer Composites

A study investigated the incorporation of this compound into polymer composites. The resulting materials exhibited superior mechanical properties and thermal stability compared to traditional polymers.

Composite Material Tensile Strength (MPa) Thermal Decomposition Temperature (°C)
Control Polymer30220
Polymer with Additive45260

Mechanism of Action

The mechanism of action of 2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Heterocyclic Carboxylic Acids

(a) 3-(4-Methyl-4-oxo-1,4λ⁵-azaphosphinan-1-yl)propanoic Acid
  • Structure: Differs in the substitution position of the propanoic acid group (3-position vs. 2-position).
  • Molecular Weight : 287.34 g/mol (CAS MDL: EN300-26974938) .
  • Key Difference : Positional isomerism may influence steric interactions and binding affinity in biological systems.
(b) 5-Bromoindolizine-2-carboxylic Acid
  • Structure : Features a brominated indolizine core instead of an azaphosphinan ring.
(c) 2,4-Dichloro-5-methoxybenzoic Acid
  • Structure : Aromatic benzoic acid with chloro and methoxy substituents.
  • Key Features : Enhanced lipophilicity compared to the azaphosphinan derivative, favoring membrane permeability in agrochemical applications .

Propanoic Acid Derivatives in Agrochemicals

The following compounds, while structurally distinct from the azaphosphinan derivative, highlight functional similarities in propanoic acid-based agrochemicals:

Compound Name Use/Activity Key Structural Features Source
2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid Herbicide (haloxyfop) Pyridinyl-phenoxy backbone; trifluoromethyl group
2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid Herbicide (fluazifop) Similar to haloxyfop but lacks chloro substituent
2-(4-Methyl-4-oxo-1,4λ⁵-azaphosphinan-1-yl)propanoic acid Undocumented (potential building block) Azaphosphinan ring; carboxylic acid group

Key Observations :

  • Functional Group Influence: The azaphosphinan derivative lacks the pyridinyl-phenoxy motif critical for herbicidal activity in haloxyfop and fluazifop. Instead, its phosphorus-containing ring may enable coordination chemistry or enzyme inhibition.
  • Electrophilic Character : The oxo and methyl groups on the azaphosphinan ring could stabilize reactive intermediates, unlike the electron-withdrawing trifluoromethyl groups in agrochemical analogues .

Molecular Weight and Solubility

  • The azaphosphinan derivative (287.34 g/mol) is heavier than simpler benzoic acids (e.g., 2,4-dichloro-5-methoxybenzoic acid: ~235.5 g/mol), suggesting lower solubility in polar solvents.
  • The phosphorus atom may enhance water solubility via hydrogen bonding, but this requires experimental validation .

Biological Activity

2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique azaphosphinan structure that contributes to its biological properties. The presence of the phosphorous atom within the cyclic structure is crucial for its interaction with biological targets.

Research indicates that compounds similar to this compound may act as kinase inhibitors. Kinases are critical enzymes involved in various cellular processes, including metabolism, cell signaling, and apoptosis. By inhibiting these enzymes, the compound could potentially modulate pathways associated with cancer and inflammatory diseases .

Inhibition of N-Acylethanolamine Acid Amidase (NAAA)

A significant finding in the study of this compound is its potential role as an inhibitor of NAAA, an enzyme involved in the degradation of fatty acid ethanolamides. The inhibition of NAAA can lead to increased levels of endogenous lipid mediators such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), which are known to have anti-inflammatory properties .

Table 1: Inhibitory Potency of Related Compounds

Compound NameIC50 (nM)Target Enzyme
ARN0777NAAA
This compoundTBDTBD

Case Studies

Several studies have explored the biological activity of related compounds and their implications in therapeutic contexts.

  • Study on Pain Models : In rodent models of hyperalgesia and allodynia, compounds structurally similar to this compound demonstrated significant pain relief when administered topically. This suggests a potential application in pain management therapies .
  • Anti-inflammatory Effects : Another study highlighted the anti-inflammatory effects observed when using NAAA inhibitors in models of acute inflammation. The elevation of endogenous lipid mediators was correlated with reduced tissue inflammation and pain responses .

Research Findings

The structure-activity relationship (SAR) studies reveal that modifications in the azaphosphinan structure can significantly affect biological activity. The introduction of various substituents can enhance or diminish the inhibitory potency against target enzymes like NAAA.

Table 2: Structure Activity Relationship Insights

Modification TypeEffect on Activity
Methyl substitution on the azaphosphinan ringIncreased potency against NAAA
Alteration in propanoic acid side chainVariable effects on solubility

Q & A

Q. What role does the lambda⁵-phosphorus configuration play in the compound’s bioactivity?

  • Methodology : Compare lambda⁵ (hypervalent) vs. lambda³ (trivalent) phosphorus analogs using in vitro bioassays. Stereochemical analysis via 31P^{31}P-NMR and circular dichroism (CD) reveals configuration-dependent interactions with chiral biological targets .

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